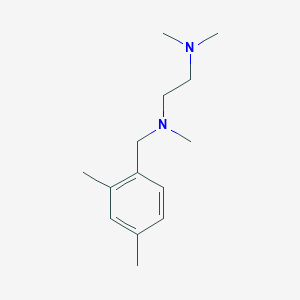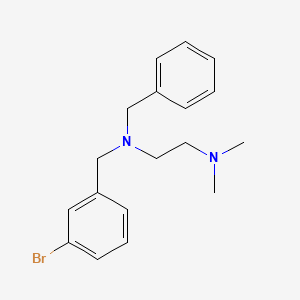
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BBD, is a chemical compound that has been studied for its potential applications in scientific research. BBD is a diamine that contains both a benzyl and a bromobenzyl group, making it a unique and potentially useful compound for various applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in certain cancer cell lines, the induction of apoptosis (programmed cell death), and the promotion of neurite outgrowth in neuronal cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine is its unique chemical structure, which may make it useful for studying certain cellular processes and pathways. However, this compound is a relatively new compound, and its effects and potential applications are still being studied. Additionally, this compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine. Some possible areas of study include:
- Further investigation of this compound's potential as a neuroprotective agent, including its effects on various neurodegenerative diseases.
- Exploration of this compound's potential as a treatment for certain types of cancer, including its effects on cancer cell proliferation and apoptosis.
- Investigation of this compound's effects on other cellular processes and pathways, including its potential interactions with other enzymes and proteins.
- Development of new synthesis methods for this compound that may improve its solubility and stability, and make it more suitable for use in certain experiments.
Méthodes De Synthèse
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized through a multi-step process that involves the reaction of benzylamine with 3-bromobenzyl chloride, followed by the addition of N,N-dimethyl-1,2-ethanediamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to have potential as a neuroprotective agent, as well as a potential treatment for certain types of cancer.
Propriétés
IUPAC Name |
N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMYYSVCYJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)


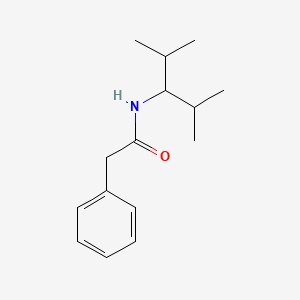

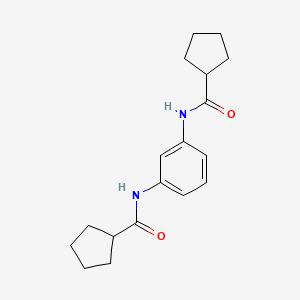

![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
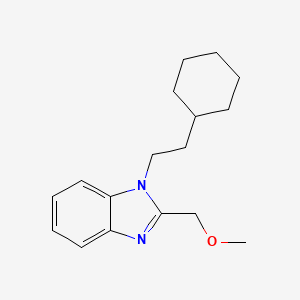
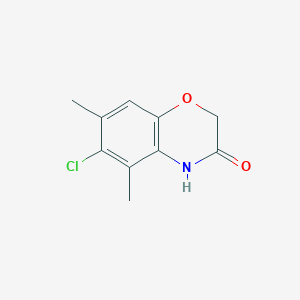

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)

